2-[2-(4-Methoxyphenyl)pyrazolo[1,5-A]pyrimidine-6-carbonyl]phenol
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Overview
Description
2-[2-(4-Methoxyphenyl)pyrazolo[1,5-A]pyrimidine-6-carbonyl]phenol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological and pharmaceutical activities, making them valuable in various scientific research fields. The unique structure of this compound allows it to interact with different molecular targets, leading to a wide range of applications.
Preparation Methods
The synthesis of 2-[2-(4-Methoxyphenyl)pyrazolo[1,5-A]pyrimidine-6-carbonyl]phenol typically involves the condensation of isoflavone and 3-aminopyrazole. This reaction can be carried out under microwave irradiation or conventional heating . The microwave-assisted method offers a more efficient and faster route, yielding high amounts of the desired product. Industrial production methods may involve scaling up these laboratory procedures, ensuring the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
2-[2-(4-Methoxyphenyl)pyrazolo[1,5-A]pyrimidine-6-carbonyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, formylated active proton compounds, and electron-donating or electron-withdrawing groups . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties.
Scientific Research Applications
2-[2-(4-Methoxyphenyl)pyrazolo[1,5-A]pyrimidine-6-carbonyl]phenol has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its antifungal activities against phytopathogenic fungi . In medicine, it shows potential as an antitumor scaffold due to its significant photophysical properties . Additionally, it has applications in the industry as a fluorescent probe for studying intracellular processes and chemosensors .
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)pyrazolo[1,5-A]pyrimidine-6-carbonyl]phenol involves its interaction with specific molecular targets. For instance, it can inhibit membrane-bound pyrophosphatases, which are essential for the survival of certain protozoan parasites . This inhibition disrupts the parasites’ ability to regulate osmotic pressure, leading to their death. The compound’s structure allows it to bind effectively to these targets, making it a potent inhibitor.
Comparison with Similar Compounds
2-[2-(4-Methoxyphenyl)pyrazolo[1,5-A]pyrimidine-6-carbonyl]phenol can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the methoxyphenyl and carbonylphenol groups in this compound enhances its photophysical properties and makes it a valuable compound for specific research applications.
Properties
Molecular Formula |
C20H15N3O3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]methanone |
InChI |
InChI=1S/C20H15N3O3/c1-26-15-8-6-13(7-9-15)17-10-19-21-11-14(12-23(19)22-17)20(25)16-4-2-3-5-18(16)24/h2-12,24H,1H3 |
InChI Key |
ZQGKJSSEMPXGHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)C(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
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